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Compound of Interest |

Compound Name: 2-Hydroxy-5-methylbenzyl alcohol
CAS No.: 4383-07-7
Cat. No.: B181637

Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and
Drug Development Professionals Focus: Spectroscopic differentiation of 2-Hydroxy-5-
methylbenzyl alcohol (CAS: 4383-07-7) from regioisomers.[1]

Executive Summary: The Structural Challenge

2-Hydroxy-5-methylbenzyl alcohol (also known as Homosaligenin or 2-(hydroxymethyl)-4-
methylphenol) is a critical intermediate in the synthesis of phenolic resins and pharmaceutical
precursors.[1] Derived primarily from the ortho-formylation of p-cresol, its structural integrity is
often assumed rather than rigorously proven.[1]

The analytical challenge lies in distinguishing this compound from its regioisomers, particularly
2-hydroxy-4-methylbenzyl alcohol (derived from m-cresol) and 2-hydroxy-3-methylbenzyl
alcohol.[1] While Mass Spectrometry (MS) confirms the molecular weight (138.16 g/mol ), it
fails to distinguish these isomers definitively. This guide establishes Nuclear Magnetic
Resonance (NMR) as the primary validation tool, specifically highlighting the aromatic coupling
patterns that serve as a unique fingerprint for the 5-methyl isomer.[1]
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Comparative Analysis of Analytical Techniques

The following table evaluates the efficacy of standard spectroscopic methods in confirming the
specific structure of 2-Hydroxy-5-methylbenzyl alcohol.
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Deep Dive: The NMR "Fingerprint"

The definitive confirmation of 2-Hydroxy-5-methylbenzyl alcohol relies on analyzing the
aromatic proton coupling constants.[1] The molecule possesses a 1,2,4-trisubstituted benzene
ring pattern.[1]

Predicted H NMR Data (DMSO- )

e Solvent Choice: DMSO-

is preferred over CDCI

to visualize the labile phenolic and benzylic hydroxyl protons, which often exchange/broaden
in chloroform.[1]
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Distinguishing Isomers (The "Singlet" Test)

The most common impurity or misidentified isomer is 2-hydroxy-4-methylbenzyl alcohol.[1] The
aromatic region allows for immediate differentiation:

o Target (5-Methyl): Displays an ABX system (d, dd, d). You will see two protons with strong
ortho coupling (~8Hz) and one with meta coupling.[1]

o Isomer (4-Methyl): Displays an isolated singlet for the proton at position 3 (between OH and
Methyl) and two doublets for H5/H6.[1]

o Rule of Thumb: If you see a sharp aromatic singlet around 6.6-6.8 ppm, you likely have
the wrong isomer (4-methyl).[1]

Experimental Protocol: Structural Confirmation
Workflow

This protocol ensures reproducible spectral data for regulatory or publication purposes.[1]

Step 1: Sample Preparation

» Weigh 10-15 mg of the solid 2-Hydroxy-5-methylbenzyl alcohol.
e Dissolve in 0.6 mL of DMSO-

(99.9% D).
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o Note: Use an ampoule to avoid water contamination, which appears at 3.33 ppm and can
obscure benzylic signals.[1]

o Transfer to a clean, dry 5mm NMR tube.[1]

Step 2: Acquisition Parameters ( H NMR)

e Frequency: 400 MHz or higher recommended.[1]

Pulse Sequence: Standard zg30 or equivalent.

Scans (NS): 16 (sufficient for >10mg sample).[1]

Relaxation Delay (D1): 1.0 - 2.0 seconds.[1][2]

Temperature: 298 K (25°C).

Step 3: Data Processing

e Phasing: Apply automatic phasing, followed by manual correction to ensure flat baselines
around the aromatic region.

o Referencing: Calibrate the residual DMSO pentet to 2.50 ppm.

« Integration: Integrate the methyl singlet (approx 2.2 ppm) and normalize it to 3.00. This
calibrates the aromatic integrals.[1]

Decision Logic & Workflow Visualization

The following diagrams illustrate the analytical workflow and the decision logic for confirming
the structure.

Diagram 1: Analytical Workflow
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Caption: Step-by-step workflow for the spectroscopic validation of 2-Hydroxy-5-methylbenzyl
alcohol.

Diagram 2: Isomer Discrimination Logic
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Caption: Decision tree for distinguishing the 5-methyl target from the common 4-methyl isomer.

Complementary Data: IR & MS

While NMR is definitive, these methods provide supporting evidence.[1]
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FT-IR (ATR Method)[1]

e O-H Stretch: Broad band at 3100-3400 cm

(Intermolecular H-bonding).[1]

e C-O Stretch: Strong peaks at 1000-1050 cm

(Primary alcohol) and 1200-1250 cm
(Phenolic C-0).[1]
e Aromatic C=C: 1500 and 1600 cm

[13]

o Substitution Pattern: Out-of-plane (OOP) bending vibrations at 800-850 cm

can suggest 1,2,4-substitution, but are often unreliable compared to NMR.[1]

Mass Spectrometry (GC-MS)[1][4]

e Molecular lon (

): 138 m/z.

o Base Peak: Often 120 m/z (Loss of H

O) or 107 m/z (Loss of CH
OH, tropylium ion derivative).

 Differentiation: The fragmentation pattern is nearly identical to isomers; therefore, MS is used
only for purity and MW confirmation, not structural assignment.|[1]
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o Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. (Standard reference for coupling constants and ABX systems).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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